molecular formula C13H11NO3 B6387120 5-(3-(Hydroxymethyl)phenyl)picolinic acid CAS No. 1261953-99-4

5-(3-(Hydroxymethyl)phenyl)picolinic acid

Cat. No.: B6387120
CAS No.: 1261953-99-4
M. Wt: 229.23 g/mol
InChI Key: JYIJYDIBZHRWCZ-UHFFFAOYSA-N
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Description

5-(3-(Hydroxymethyl)phenyl)picolinic acid (CAS: 39977-41-8) is a picolinic acid derivative featuring a hydroxymethyl-substituted phenyl ring at the 5-position of the pyridine core. This compound is of interest due to its structural versatility, which allows for modifications that enhance solubility, bioavailability, and target specificity. Synthesis routes often involve Suzuki coupling or reduction reactions, as seen in related analogs. For instance, selective reduction of 5-(4-methoxybenzoyl)picolinic acid with NaBH₄ yields hydroxymethyl derivatives .

Properties

IUPAC Name

5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)11-4-5-12(13(16)17)14-7-11/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJYDIBZHRWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203532
Record name 2-Pyridinecarboxylic acid, 5-[3-(hydroxymethyl)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-99-4
Record name 2-Pyridinecarboxylic acid, 5-[3-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261953-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-[3-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

  • Synthesis of Methyl 5-Bromo-6-methoxypicolinate :
    Bromination of methyl 6-methoxypicolinate at the 5-position using phosphorus tribromide (PBr₃) in dichloromethane yields the brominated intermediate.

  • Grignard Coupling :
    The brominated picolinate (1.0 equiv) reacts with 3-(hydroxymethyl)phenylmagnesium bromide (1.2 equiv) in tetrahydrofuran (THF) at −20°C under inert conditions. TMPMgCl·LiCl (1.5 equiv) facilitates the coupling, enhancing reaction efficiency.

  • Ester Hydrolysis :
    The methyl ester is hydrolyzed to the carboxylic acid using 8 M sulfuric acid in isopropyl acetate at 25°C, achieving >95% conversion.

Key Data

ParameterValue
Yield (Coupling Step)78–82%
Reaction Temperature−20°C → 25°C (gradual warming)
CatalystTMPMgCl·LiCl

This method prioritizes scalability, with copper-catalyzed steps avoided to reduce heavy metal contamination.

Suzuki–Miyaura Cross-Coupling with Boronic Acid Partners

The Suzuki–Miyaura reaction offers regioselective aryl-aryl bond formation, ideal for constructing the target molecule’s biphenyl backbone.

Reaction Overview

  • Preparation of 5-Borono-6-methoxypicolinic Acid :
    Palladium-catalyzed borylation of methyl 5-bromo-6-methoxypicolinate with bis(pinacolato)diboron (B₂Pin₂) in dimethyl sulfoxide (DMSO) at 80°C generates the boronic ester.

  • Cross-Coupling :
    The boronic ester (1.1 equiv) reacts with 3-(hydroxymethyl)phenylboronic acid (1.0 equiv) using Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in THF/H₂O (4:1) at 70°C.

  • Deprotection and Hydrolysis :
    Methoxy groups are cleaved with BBr₃ in dichloromethane, followed by ester hydrolysis as in Method 1.

Key Data

ParameterValue
Coupling Yield85–88%
Catalyst Loading5 mol% Pd(PPh₃)₄
Reaction Time12–16 h

This route minimizes byproducts but requires stringent anhydrous conditions for boronic acid stability.

Direct Hydroxymethylation via Aldehyde Reduction

Introducing the hydroxymethyl group post-coupling avoids challenges associated with functionalized boronic acids.

Reaction Overview

  • Suzuki Coupling with 3-Formylphenylboronic Acid :
    5-Bromopicolinic acid methyl ester couples with 3-formylphenylboronic acid under standard Suzuki conditions.

  • Aldehyde Reduction :
    The formyl group is reduced to hydroxymethyl using sodium borohydride (NaBH₄) in methanol at 0°C, achieving >90% yield.

  • Ester Hydrolysis :
    Acidic hydrolysis converts the ester to the free carboxylic acid.

Key Data

ParameterValue
Reduction Yield92%
NaBH₄ Equiv1.5
Reaction Time2 h

This method’s simplicity is offset by the need for low-temperature aldehyde stabilization.

Protective Group Strategy for Hydroxymethyl Stability

To prevent hydroxymethyl oxidation during synthesis, a tert-butyldimethylsilyl (TBS) protection strategy is employed.

Reaction Overview

  • Protection of 3-Hydroxymethylphenylboronic Acid :
    The hydroxymethyl group is silylated with TBSCl in dimethylformamide (DMF) using imidazole as a base.

  • Suzuki Coupling :
    The TBS-protected boronic acid couples with 5-bromopicolinic acid methyl ester.

  • Deprotection and Hydrolysis :
    Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, followed by ester hydrolysis.

Key Data

ParameterValue
Protection Yield89%
Deprotection Yield94%
TBAF Equiv1.2

This method ensures hydroxymethyl integrity but adds synthetic steps.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityFunctional Group Tolerance
Grignard Coupling78–82HighModerate
Suzuki–Miyaura85–88ModerateHigh
Aldehyde Reduction90–92LowLow
Protective Group89–94ModerateHigh

The Grignard method excels in scalability, while Suzuki–Miyaura offers superior regioselectivity. Protective group strategies, though lengthier, ensure functional group stability for sensitive applications .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Hydroxymethyl)phenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduction of the picolinic acid moiety can lead to the formation of reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted picolinic acids, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(3-(Hydroxymethyl)phenyl)picolinic acid serves as a significant building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable for drug development.

  • Cholesterol Regulation : Research indicates that derivatives of picolinic acid, including this compound, can induce the expression of low-density lipoprotein receptors (LDLR) in hepatic cells. This mechanism is crucial for lowering circulating cholesterol levels and treating conditions like hypercholesterolemia and cardiovascular diseases (CVD) .
  • Anticancer Potential : The compound has been investigated for its ability to inhibit tumor growth through multitargeted mechanisms. For instance, studies on thieno[2,3-d]pyrimidine derivatives have shown that compounds with similar structural motifs can effectively inhibit cancer cell proliferation by targeting specific enzymes involved in purine biosynthesis .

Biological Studies

The compound's ability to form complexes with metal ions enhances its utility in biological research.

  • Ligand Development : As a ligand in coordination chemistry, this compound can form stable complexes with various metal ions, which are useful in studying enzyme interactions and receptor binding . This property makes it a valuable tool for biochemical assays.
  • Drug-Likeness and Bioavailability : The compound has been evaluated for its drug-likeness properties using criteria such as Lipinski's rule of five. Studies have shown that it possesses favorable pharmacokinetic profiles, including high gastrointestinal absorption and blood-brain barrier permeability, which are essential for central nervous system-targeted therapies .

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties.

  • Synthesis of Functional Materials : The compound's reactivity allows it to participate in various chemical reactions, leading to the synthesis of functionalized materials that can be used in sensors or catalysts . Its hydroxymethyl group can be modified to enhance the material's properties further.

Data Tables

The following table summarizes key applications and findings related to this compound:

Application AreaKey FindingsReferences
Medicinal ChemistryInduces LDLR expression; potential for lowering cholesterol levels
Biological StudiesForms complexes with metal ions; useful as a ligand
Materials ScienceParticipates in reactions for synthesizing functionalized materials

Case Study 1: Cholesterol Regulation

A study demonstrated that derivatives of picolinic acid could significantly lower cholesterol levels in animal models by enhancing LDLR activity. This approach presents a promising avenue for developing new therapies for dyslipidemia .

Case Study 2: Anticancer Activity

Research on thieno[2,3-d]pyrimidine compounds highlighted the potential of similar structures to inhibit cancer cell growth effectively. The study illustrated how modifying the picolinic acid structure could lead to increased potency against specific cancer types .

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to zinc finger proteins, altering their structure and function, which can lead to various biological effects. The compound’s ability to modulate enzyme activity and cellular signaling pathways is also of interest in understanding its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or pyridine core, influencing physicochemical and biological properties:

Compound Name Substituent(s) Molecular Weight CAS Number Key Properties/Applications References
5-(3-(Hydroxymethyl)phenyl)picolinic acid 3-(hydroxymethyl)phenyl 229.21 39977-41-8 Enhanced solubility; synthetic intermediate
5-(4-Butylphenyl)picolinic acid (qy17) 4-butylphenyl 271.31 Not provided Antibacterial (Enterococcus faecium); high solubility/stability
5-(3-(Trifluoromethyl)phenyl)picolinic acid 3-(trifluoromethyl)phenyl 267.19 87789-84-2 Electron-withdrawing group; potential agrochemical use
5-(3-Acetylaminophenyl)picolinic acid 3-acetylaminophenyl 256.26 4958-56-9 Improved metabolic stability; pharmaceutical intermediate
5-Methylpicolinic acid 5-methyl 153.14 4434-13-3 Base structure; limited bioactivity
5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid 3-pyrrolidinylcarbonylphenyl 296.32 1261991-89-2 Amide functionality; drug design scaffold

Biological Activity

5-(3-(Hydroxymethyl)phenyl)picolinic acid is an organic compound belonging to the class of picolinic acids, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other picolinic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been reported to bind to zinc finger proteins, which may alter their structure and function, leading to diverse biological effects. Additionally, it may modulate enzyme activity and influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various pathogens, enhancing the action of conventional antimicrobial agents. The compound's ability to chelate essential metal ions, such as zinc and iron, is believed to contribute to its antimicrobial effects .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, in models of glioblastoma and breast cancer, derivatives of picolinic acid have demonstrated cytostatic activity .

Immune Modulation

This compound has been shown to enhance immune responses. It can stimulate macrophage activity, increasing the production of pro-inflammatory cytokines and nitric oxide synthesis in response to interferon-gamma (IFN-γ). This immune-modulating effect suggests potential applications in immunotherapy .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against various pathogens,
AnticancerInhibits proliferation in cancer cell lines ,
Immune modulationEnhances macrophage activity ,

Case Study: Antiviral Activity

In studies examining the antiviral effects of picolinic acid derivatives, including this compound, significant inhibition of viral replication was observed in cell cultures infected with HIV and Herpes Simplex Virus (HSV). The compound's mechanism appears to involve initial cytotoxicity leading to increased apoptosis in infected cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-(3-(Hydroxymethyl)phenyl)picolinic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Multi-step synthesis : Begin with a picolinic acid scaffold and introduce substituents via electrophilic aromatic substitution or cross-coupling reactions. For hydroxymethylation, consider using formaldehyde derivatives under acidic or basic conditions, as seen in analogous picolinic acid syntheses .
  • Bromination strategies : If bromination is required for intermediate steps, use controlled conditions with bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid, maintaining temperatures between 0–50°C to ensure regioselectivity .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR (DMSO-d6 or CDCl3) to identify the hydroxymethyl (-CH2OH) proton (~4.5 ppm) and aromatic protons. IR spectroscopy can confirm hydroxyl (3200–3600 cm1^{-1}) and carboxylic acid (1700–1720 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-MS (using 3-hydroxypicolinic acid as a matrix) provides accurate molecular weight confirmation .
  • Purity assessment : Reverse-phase HPLC with UV detection at 254 nm ensures >95% purity. Use a mobile phase of 0.1% formic acid in water/acetonitrile .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Waste disposal : Segregate acidic waste and neutralize with sodium bicarbonate before disposal. Consult institutional guidelines for hazardous organic waste .
  • Emergency measures : In case of exposure, rinse skin with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers investigate the metal-chelating properties of this compound?

  • Methodological Answer :

  • Coordination studies : Prepare a 10 mM solution of the compound in methanol/water (1:1). Titrate with metal salts (e.g., Cu2+^{2+}, Fe3+^{3+}) and monitor complex formation via UV-Vis spectroscopy (200–400 nm) or cyclic voltammetry .
  • Stoichiometry determination : Use Job’s method of continuous variation to identify metal-ligand ratios. Confirm with ESI-MS .

Q. What experimental designs are suitable for studying its enzyme inhibitory activity?

  • Methodological Answer :

  • Enzyme assays : Use a kinetic assay (e.g., for tyrosine kinases or metalloproteases) with varying inhibitor concentrations (0.1–100 µM). Measure activity via fluorescence or colorimetric substrates (e.g., p-nitrophenyl phosphate) .
  • Controls : Include a positive control (known inhibitor) and a vehicle control (DMSO <1%). Calculate IC50_{50} using nonlinear regression (GraphPad Prism) .

Q. How do structural modifications at the hydroxymethyl group affect biological activity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs (e.g., 5-(3-carboxyphenyl)- or 5-(3-fluorophenyl)-picolinic acid) via esterification, oxidation, or halogenation. Compare activities in enzyme inhibition or cytotoxicity assays .
  • In vitro testing : Use cancer cell lines (e.g., HeLa, MCF-7) treated with 1–100 µM compounds for 48 hours. Assess viability via MTT assay. Correlate substituent electronegativity/logP with efficacy .

Q. How can solubility challenges in aqueous assays be addressed?

  • Methodological Answer :

  • Solubility optimization : Prepare stock solutions in DMSO (≤10 mg/mL) and dilute in assay buffer (PBS pH 7.4). For low solubility, use co-solvents (e.g., 5% PEG-400) or sonicate for 10 minutes .
  • Stability testing : Incubate compound solutions at 4°C, 25°C, and 37°C for 24–72 hours. Analyze degradation via HPLC .

Q. Are there contradictions in reported biological activities of similar picolinic acid derivatives?

  • Methodological Answer :

  • Data reconciliation : Compare studies on analogs like 5-hydroxypicolinic acid (anti-inflammatory vs. pro-apoptotic effects). Differences may arise from assay conditions (cell type, concentration) or impurity artifacts. Replicate key experiments with rigorous controls .
  • Meta-analysis : Use databases (PubChem, ChEMBL) to collate bioactivity data. Apply cheminformatics tools (e.g., KNIME) to identify structure-activity trends .

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